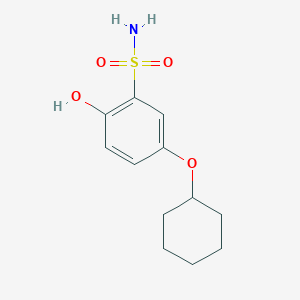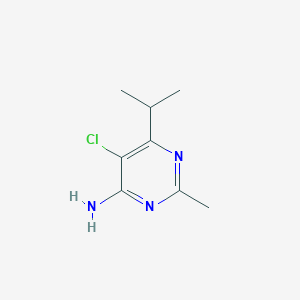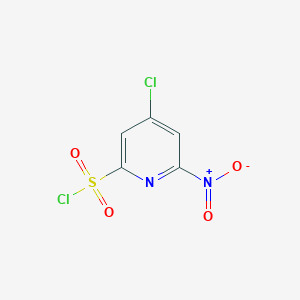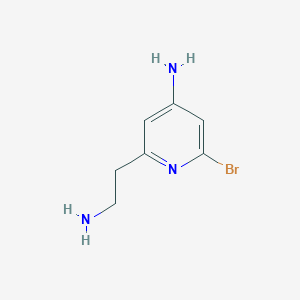
4-Cyclopropoxy-6-isopropylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy can help in monitoring the reaction progress and verifying the compound’s structure .
Análisis De Reacciones Químicas
Types of Reactions
4-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products
Mecanismo De Acción
The mechanism of action of 4-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. For example, pyridine derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects . The exact mechanism may vary depending on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE include other pyridine derivatives such as:
- 2-(Pyridin-2-yl)pyrimidine
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Uniqueness
What sets 4-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE apart from similar compounds is its unique cyclopropoxy and isopropyl substituents, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-6-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H16N2O/c1-7(2)10-5-9(6-11(12)13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,13) |
Clave InChI |
GUVAHXSGXXNDHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CC(=C1)OC2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















